8-Bromoisoquinoline-1-carbonitrile
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Overview
Description
8-Bromoisoquinoline-1-carbonitrile is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 8th position and a nitrile group at the 1st position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoisoquinoline-1-carbonitrile can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, the reaction of 2-bromobenzaldehyde with 2,2-dimethoxyethanamine forms a Schiff base, which upon reduction and subsequent cyclization yields 8-bromoisoquinoline . Another method involves the Buchwald–Hartwig amination, where 6-bromoisoquinoline-1-carbonitrile is coupled with (S)-3-amino-2-methylpropan-1-ol using a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Buchwald–Hartwig amination method has been scaled up to produce significant quantities of the compound, with careful control of reaction parameters to minimize byproducts and residual palladium levels .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Buchwald–Hartwig amination to form C-N bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Strong Bases: Such as cesium carbonate (Cs2CO3) in the Buchwald–Hartwig amination.
Major Products:
Aminated Isoquinolines: Formed through coupling reactions.
Substituted Isoquinolines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
8-Bromoisoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as a building block for the construction of more complex molecules.
Material Science: Its derivatives are explored for their potential use in the development of new materials
Mechanism of Action
The mechanism of action of 8-Bromoisoquinoline-1-carbonitrile involves its interaction with various molecular targets. In medicinal chemistry, its derivatives may act on specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
6-Bromoisoquinoline-1-carbonitrile: Another brominated isoquinoline with similar reactivity but different substitution pattern.
Quinoline Derivatives: Such as 8-hydroxyquinoline, which also exhibits diverse biological activities.
Uniqueness: 8-Bromoisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and nitrile groups make it a versatile intermediate for further functionalization and application in various fields .
Properties
Molecular Formula |
C10H5BrN2 |
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Molecular Weight |
233.06 g/mol |
IUPAC Name |
8-bromoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-8-3-1-2-7-4-5-13-9(6-12)10(7)8/h1-5H |
InChI Key |
ZNDGXHPYMBOWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC=C2)C#N |
Origin of Product |
United States |
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